
Physostigmine-d3
描述
Physostigmine-d3 is a deuterated form of physostigmine, a naturally occurring alkaloid found in the Calabar bean. It is a reversible cholinesterase inhibitor, which means it prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its concentration at synaptic junctions. This compound is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of physostigmine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Physostigmine-d3 involves the incorporation of deuterium atoms into the physostigmine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a deuterium gas source and a suitable catalyst to replace hydrogen atoms with deuterium.
Deuterium Exchange Reactions: Conducting reactions in deuterium oxide to facilitate the exchange of hydrogen with deuterium.
化学反应分析
Types of Reactions: Physostigmine-d3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to its reduced forms using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another. For example, nucleophilic substitution can occur in the presence of nucleophiles like hydroxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols under appropriate reaction conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Substituted derivatives depending on the nucleophile used.
科学研究应用
Pharmacological Research
Physostigmine-d3 serves as a valuable tool in pharmacological studies due to its ability to inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine in synaptic clefts. This property makes it particularly useful for:
- Studying Alzheimer's Disease : Research indicates that physostigmine can improve cognitive function in patients with mild to moderate Alzheimer's disease. A multicenter trial demonstrated that patients receiving controlled-release physostigmine showed statistically significant cognitive improvements compared to placebo groups . The study highlighted the drug's potential in enhancing cognitive performance over a 6-week treatment period.
- Neuropharmacology : this compound is used to explore cholinergic signaling pathways and their implications in neurodegenerative diseases. Its deuterium labeling allows for precise tracking of metabolic processes and interactions within the body.
Neuroscience Applications
In neuroscience, this compound is employed to elucidate the role of acetylcholine in various neurological functions:
- Behavioral Studies : Researchers utilize this compound in animal models to assess its effects on learning and memory. The compound's ability to enhance cholinergic activity provides insights into the mechanisms underlying memory formation and retrieval.
- Drug Interaction Studies : this compound is instrumental in investigating how different drugs affect cholinergic transmission. By observing changes in behavior and neurochemical levels following administration, researchers can better understand potential therapeutic combinations.
Clinical Insights
This compound has also found applications in clinical research settings:
- Controlled Trials : The compound has been involved in double-blind studies assessing its efficacy and safety profiles in various populations. For instance, a study involving 1,111 subjects with Alzheimer's disease demonstrated its potential benefits and adverse effects, providing critical data for future therapeutic strategies .
- Pharmacokinetics : The deuterium labeling of this compound allows for advanced pharmacokinetic studies, enabling scientists to track the compound's absorption, distribution, metabolism, and excretion more accurately than non-labeled counterparts.
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
作用机制
Physostigmine-d3 is compared with other cholinesterase inhibitors such as:
Neostigmine: A quaternary amine with poor central nervous system penetration, primarily used for peripheral cholinergic effects.
Pyridostigmine: Similar to neostigmine, with limited central nervous system effects.
Rivastigmine: A carbamate cholinesterase inhibitor with better central nervous system penetration, used in the treatment of Alzheimer’s disease.
Uniqueness of this compound:
Deuterium Labeling: The presence of deuterium atoms makes this compound unique, allowing for detailed pharmacokinetic studies using mass spectrometry.
Central Nervous System Penetration: Unlike neostigmine and pyridostigmine, this compound can cross the blood-brain barrier, making it useful for studying central nervous system effects.
相似化合物的比较
- Neostigmine
- Pyridostigmine
- Rivastigmine
生物活性
Physostigmine-d3, also known as Eserine-d3, is a deuterated form of physostigmine, an acetylcholinesterase inhibitor widely studied for its pharmacological effects. This compound has garnered attention due to its potential therapeutic applications in neurodegenerative diseases and its role as an antidote for anticholinergic toxicity. This article explores the biological activity of this compound, emphasizing its mechanisms of action, effects on neural activity, and relevant case studies.
This compound functions primarily by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft. By preventing ACh degradation, this compound increases ACh availability, enhancing cholinergic neurotransmission. This mechanism underlies its effectiveness in treating conditions characterized by cholinergic deficits, such as Alzheimer's disease.
- Acetylcholinesterase Inhibition : this compound binds to the active site of AChE, leading to the accumulation of ACh. This process is crucial for enhancing cognitive functions and memory retention.
- Neuroprotective Effects : Studies indicate that this compound may exert neuroprotective effects by modulating nitric oxide (NO) pathways and promoting cell proliferation in neural tissues. For instance, research on zebrafish models showed that treatment with 200 µM Physostigmine resulted in increased BrdU-labeled cells, indicating enhanced cell proliferation in the telencephalon .
Cognitive Enhancement
This compound has been shown to reverse memory deficits in transgenic mice models of Alzheimer's disease. The compound's ability to enhance cholinergic signaling is linked to improved cognitive performance in these models .
Analgesic Properties
Research has demonstrated that Physostigmine can influence pain perception. In rat models, subcutaneous and intracerebroventricular injections of Physostigmine resulted in significant alterations in nociceptive responses .
Seizure-Inducing Effects
Interestingly, while Physostigmine enhances neural activity, it can also induce seizure-like behaviors in zebrafish at higher concentrations (200 µM). This effect underscores the compound's dual role in modulating neural excitability and highlights the importance of dosage in therapeutic applications .
Case Study 1: Alzheimer's Disease Model
In a study involving transgenic mice with Alzheimer's-like pathology, administration of this compound led to significant improvements in memory tasks compared to control groups. The treated mice exhibited enhanced performance in maze tests, suggesting a restoration of cognitive function attributed to increased ACh levels .
Case Study 2: Antidote for Anticholinergic Poisoning
Physostigmine has been used effectively as an antidote for anticholinergic poisoning. Clinical observations have shown that patients treated with Physostigmine experience rapid reversal of symptoms such as delirium and tachycardia. The timing and dosage are critical; early intervention maximizes therapeutic outcomes .
Data Table: Summary of Biological Activities
常见问题
Basic Research Questions
Q. What is the methodological rationale for using deuterium-labeled Physostigmine (Physostigmine-d3) in acetylcholinesterase (AChE) inhibition studies?
this compound is a deuterated isotopologue of Physostigmine, enabling researchers to track metabolic stability and pharmacokinetic behavior in in vitro and in vivo systems. Deuterium substitution at specific positions reduces metabolic degradation rates due to the kinetic isotope effect (KIE), which prolongs the compound’s half-life. This allows for precise monitoring of AChE inhibition dynamics, particularly in central nervous system (CNS) studies where blood-brain barrier penetration is critical . Experimental designs should incorporate LC-MS/MS for quantification, leveraging the isotopic mass shift (Δm/z = +3) to distinguish this compound from endogenous analogs .
Q. How should researchers design experiments to validate this compound purity and stability under storage conditions?
this compound is thermally labile and requires storage at 0–6°C to prevent decomposition . Purity (>98%) must be verified via HPLC with UV detection (λ = 254 nm) or NMR spectroscopy (e.g., deuterium incorporation at 99 atom% D). Stability assays should include accelerated degradation studies under varying pH (4–9) and temperature (25–40°C) to simulate long-term storage challenges. Data interpretation should account for deuterium exchange with solvents, which may alter isotopic integrity .
Q. What are the ethical and methodological considerations for using this compound in preclinical models of anticholinergic toxicity?
this compound is used to reverse anticholinergic poisoning in rodent models. Researchers must justify dose ranges (e.g., 0.1–0.5 mg/kg) based on prior toxicity profiles and adhere to ethical guidelines for humane endpoints. Experimental protocols should include control groups treated with non-deuterated Physostigmine to isolate isotope-specific effects. Data collection must document CNS outcomes (e.g., seizure suppression, locomotor activity) and peripheral effects (e.g., heart rate variability) using telemetry or behavioral assays .
Advanced Research Questions
Q. How can deuterium labeling in this compound resolve contradictions between in vitro AChE inhibition data and in vivo efficacy?
Discrepancies often arise due to differential metabolic clearance or tissue distribution. Advanced studies should employ compartmental pharmacokinetic modeling to compare this compound and Physostigmine in cross-over trials. For example, deuterium’s impact on hepatic CYP450 metabolism can be quantified via liver microsomal assays, while AChE activity in cerebrospinal fluid (CSF) can validate CNS bioavailability. Statistical analysis must adjust for inter-individual variability using mixed-effects models .
Q. What experimental frameworks (e.g., PICO, FINER) are optimal for formulating research questions on this compound’s neuroprotective mechanisms?
Using the PICO framework :
- Population : Neuronal cell lines or transgenic mice with cholinergic deficits.
- Intervention : this compound at subtherapeutic vs. therapeutic doses.
- Comparison : Non-deuterated Physostigmine or other AChE inhibitors (e.g., Donepezil).
- Outcome : Quantification of acetylcholine levels (microdialysis) and synaptic plasticity markers (e.g., BDNF).
The FINER criteria ensure feasibility (e.g., isotope availability), novelty (e.g., deuterium’s role in reducing oxidative stress), and relevance to neurodegenerative disease models .
Q. How can researchers address conflicting data on this compound’s binding affinity to AChE isoforms?
Contradictory affinity values (e.g., Ki variations across studies) may stem from assay conditions (pH, temperature) or isoform specificity (e.g., erythrocyte vs. brain AChE). Advanced methodologies include:
- Surface plasmon resonance (SPR) to measure real-time binding kinetics.
- X-ray crystallography to resolve deuterium’s steric effects on active-site interactions.
- Molecular dynamics simulations to compare hydrogen/deuterium bonding networks .
Q. What strategies mitigate deuterium-related artifacts in this compound pharmacokinetic studies?
Deuterium can alter solubility and protein binding, leading to non-linear pharmacokinetics. Researchers should:
- Use stable isotope-labeled internal standards (e.g., Physostigmine-¹³C) for LC-MS calibration.
- Conduct cross-over studies in the same subject cohort to minimize biological variability.
- Apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific isotope effects .
Q. Data Analysis and Reproducibility
Q. How should researchers validate this compound’s isotopic integrity in long-term neuropharmacology studies?
Implement quality control protocols :
- Periodic NMR analysis to confirm 99 atom% D retention.
- Isotope ratio mass spectrometry (IRMS) to detect deuterium/hydrogen exchange.
- Parallel reaction monitoring (PRM) in mass spectrometry to track fragmentation patterns unique to deuterated species .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound experiments?
Use non-linear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. For multi-center studies, apply meta-analytic frameworks (e.g., random-effects models) to account for inter-lab variability. Sensitivity analyses should test robustness against outliers, especially in low-dose cohorts .
Q. Literature and Ethical Compliance
Q. How can researchers systematically review literature on this compound while avoiding unreliable sources?
Follow PRISMA guidelines for literature screening:
- Exclude non-peer-reviewed sources (e.g., ).
- Prioritize studies with explicit methodology (e.g., isotopic validation, controlled storage conditions).
- Use databases like PubMed and SciFinder with filters for "isotope labeling" and "enzyme kinetics" .
Q. What ethical approvals are mandatory for human-derived tissue studies involving this compound?
For ex vivo studies (e.g., AChE inhibition in human plasma), obtain IRB approval and document informed consent for tissue sourcing. Compliance with the Declaration of Helsinki is required, particularly for studies involving vulnerable populations .
属性
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJVFDBKTWXHHD-RMLXDGKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。